molecular formula C9H10BFO4 B1437274 (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid CAS No. 1072952-52-3

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

Cat. No. B1437274
M. Wt: 211.98 g/mol
InChI Key: KFBWIVWAJRBVCJ-UHFFFAOYSA-N
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Description

“(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Synthesis Analysis

Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of boronic acids can be analyzed through various methods such as FT-IR, dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations . Natural bonding orbital (NBO) analysis can be performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .


Chemical Reactions Analysis

Boronic acids have been used as reaction catalysts . Using the concept of boronic acid catalysis (BAC), electrophilic activation of carboxylic acids leads to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .

Scientific Research Applications

Synthesis and Organic Chemistry

  • (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid serves as an important intermediate in organic synthesis. It's extensively utilized in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products through Suzuki aryl-coupling reactions (Sun Hai-xia et al., 2015).
  • The compound is a crucial part of the synthesis of amino-3-fluorophenyl boronic acid, which has applications in constructing glucose sensing materials that function at the physiological pH of bodily fluids (Sasmita Das et al., 2003).

Photophysical Properties and Sensing

  • The photophysical properties of certain boronic acid derivatives are significantly influenced by their interaction with different solvents, indicating their potential in radiative applications and as fluorescence sensors (G. V. Muddapur et al., 2016).
  • Boronic acid derivatives exhibit fluorescence quenching in the presence of aniline in alcohols, a property that might be exploited in sensing technologies or the study of molecular conformations (H. S. Geethanjali et al., 2015).

Food Industry and Biological Applications

  • In the food industry, boronic acids have shown potential for the specific reduction of fructose in food matrices like fruit juice, indicating their use in modifying sugar content and composition in food products (Paul Pietsch et al., 2016).
  • The interaction of boronic acids with diols is key in various applications, including biological labeling, protein manipulation, and the development of therapeutics. Their interactions with diols and Lewis bases make them versatile in sensing applications and organic synthesis (Karel Lacina et al., 2014).

Safety And Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They may damage fertility and the unborn child . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in their diverse usage and applications .

properties

IUPAC Name

(3-ethoxycarbonyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBWIVWAJRBVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660270
Record name [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

CAS RN

1072952-52-3
Record name 1-Ethyl 3-borono-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(ethoxycarbonyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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